PROPYL 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Propyl 2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a combination of pyrazole, benzothiophene, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitro-pyrazole is then acylated with acetyl chloride to introduce the acetyl group.
Formation of Benzothiophene: The benzothiophene ring is synthesized via cyclization of a suitable thiophene precursor.
Coupling Reaction: The acylated nitro-pyrazole is coupled with the benzothiophene derivative under basic conditions to form the final product.
Esterification: The carboxylic acid group is esterified with propanol to yield the propyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Alkyl halides or aryl halides in the presence of a base for ester substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group could be involved in redox reactions, while the ester group could undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Propyl 2-{[(5-methyl-3-amino-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a propyl ester.
Uniqueness
The presence of both a nitro group and a benzothiophene ring in the same molecule is relatively unique, providing a combination of electronic and steric properties that can be exploited in various applications. The propyl ester group also offers a balance between hydrophobicity and hydrophilicity, making the compound versatile in different environments.
Properties
Molecular Formula |
C18H22N4O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
propyl 2-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H22N4O5S/c1-3-8-27-18(24)16-12-6-4-5-7-13(12)28-17(16)19-15(23)10-21-11(2)9-14(20-21)22(25)26/h9H,3-8,10H2,1-2H3,(H,19,23) |
InChI Key |
CRHUKCSAOMSLNL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=CC(=N3)[N+](=O)[O-])C |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=CC(=N3)[N+](=O)[O-])C |
Origin of Product |
United States |
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